molecular formula C6H12N2O B1428357 3-Methylpyrrolidine-3-carboxamide CAS No. 1341559-46-3

3-Methylpyrrolidine-3-carboxamide

Cat. No. B1428357
M. Wt: 128.17 g/mol
InChI Key: CIIKWJNFAZBRBN-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-3-carboxamide is a chemical compound with the CAS Number: 1341559-46-3 . It has a molecular weight of 128.17 and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-3-pyrrolidinecarboxamide . The InChI code is 1S/C6H12N2O/c1-6(5(7)9)2-3-8-4-6/h8H,2-4H2,1H3,(H2,7,9) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Cancer Treatment Applications :

    • The compound 3a (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, ABT-888) exhibits potent activity against PARP-1 and PARP-2 enzymes, showing potential as a cancer treatment. In human phase I clinical trials, this compound displayed efficacy in combination with other drugs in treating melanoma and breast cancer (Penning et al., 2009).
  • HIV Research :

    • A structurally related compound, 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, has been studied for its potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
  • Chemical Synthesis Innovations :

    • Novel methods for synthesizing 2-arylpyrrolidine-1-carboxamides, which include the compound , have been developed. These methods offer improved yields and use mild reaction conditions (Smolobochkin et al., 2017).
  • Catalysis and Chemical Reactions :

    • In the field of organic chemistry, studies on the catalytic activity of similar pyrrolidine compounds in various reactions have been conducted, shedding light on potential uses in synthesis and chemical transformations (Takács et al., 2007).
  • Pharmacological Research :

    • Research on 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands has implications for developing treatments for conditions related to these receptors (Tran et al., 2008).
  • Neuroleptic Activity :

    • Benzamides of 3-aminopyrrolidines, which are structurally related to 3-Methylpyrrolidine-3-carboxamide, have shown potential as neuroleptics, suggesting possible applications in psychiatric medication (Iwanami et al., 1981).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)2-3-8-4-6/h8H,2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIKWJNFAZBRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine-3-carboxamide

CAS RN

1341559-46-3
Record name 3-methylpyrrolidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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